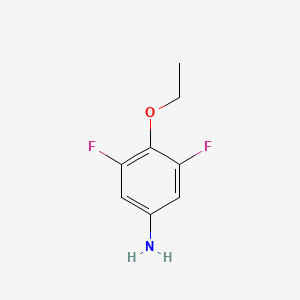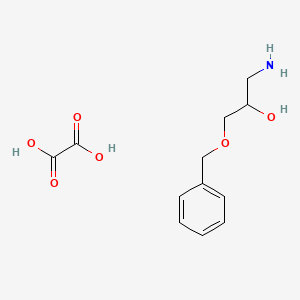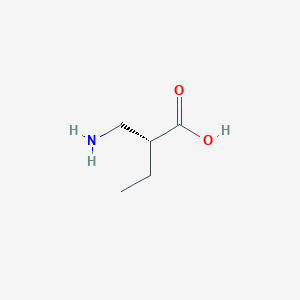
(R)-2-aminomethyl butyric acid
Vue d'ensemble
Description
“®-2-aminomethyl butyric acid” is a derivative of butyric acid . Butyric acid, also known under the systematic name butanoic acid, is a straight-chain alkyl carboxylic acid . It is a short chain saturated fatty acid found in the form of esters in animal fats and plant oils . It is also a product made exclusively by churning the cream which has been separated from warm milk .
Synthesis Analysis
Butyric acid is produced by Clostridium tyrobutyricum, a promising microorganism for industrial bio-butyrate production . The metabolic driving mechanism for butyrate synthesis involves an energy conversion system, which couples the proton efflux with butyryl-CoA transformation by two redox loops of ferredoxin .Molecular Structure Analysis
The molecular formula of butyric acid is C3H7COOH . It is a typical carboxylic acid that reacts with bases and affects many metals .Chemical Reactions Analysis
Butyric acid is capable of altering host gene expression, partly due to their histone deacetylase inhibitor activity . At lower concentrations, it also causes accumulation of TH mRNA and protein, indicative of increased cell capacity to produce catecholamines .Physical And Chemical Properties Analysis
Butyric acid is a colorless liquid with an unpleasant odor, similar to vomit or body odor . It has a density of 0.9528 g/cm3 at 25 °C, a melting point of -5.1 °C, and a boiling point of 163.75 °C .Applications De Recherche Scientifique
Poultry Nutrition
Butyric acid, a type of short-chain fatty acid (SCFA), is generated at millimolar levels in the bird cecum, which is the major site for microbial fermentation of unabsorbed starch . It has been found to have many beneficial effects on poultry health, performance, and egg quality when used in their diet . It is most efficacious against pathogenic bacteria such as Salmonella spp. and Escherichia coli, and stimulates the population of beneficial gut bacteria .
Gut Health
Butyric acid is a primary energy source for colonocytes and augments the differentiation and maturation of the intestinal cells . It can improve epithelial cell development and is also thought to effectively preserve cell viability and enhance enterocyte turnover, which may improve intestinal recovery .
Nutrient Utilization
Butyric acid enhances gut health thereby increasing nutrient digestibility . This leads to improved growth performance and immunity among birds .
Osteoporosis
The impacts of butyric acid on osteoporosis have been noted . However, more research is needed to fully understand its potential benefits and mechanisms of action in this area.
Neurological Conditions
Butyric acid has potential applications in the treatment of certain neurological conditions . More research is needed to explore these potential benefits and how they can be best utilized.
Metabolic Disorders
Butyric acid may also have potential benefits in the treatment of certain metabolic disorders . Further research is needed to fully understand these potential benefits and how they can be best utilized.
Safety And Hazards
Orientations Futures
There is ongoing research into the benefits of butyric acid and its potential applications. For example, researchers are looking at the potential that butyric acid has for improving gut health . There are also studies on the influence of butyric acid+inulin supplements on gut microbiota changes caused by H. pylori eradication therapy .
Propriétés
IUPAC Name |
(2R)-2-(aminomethyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-2-4(3-6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBICVCPHTYGKKD-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-aminomethyl butyric acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



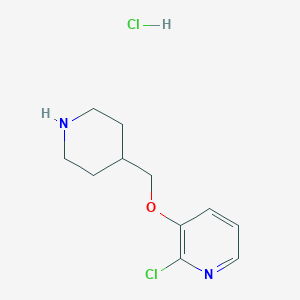
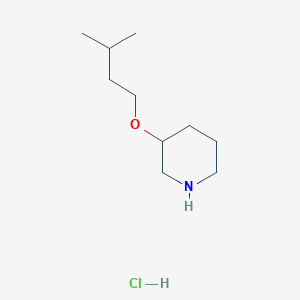
![[1-(3-Nitropyridin-2-yl)piperazin-4-yl]ethanol hydrochloride](/img/structure/B1439706.png)
![N-[2-(2,5-Dimethylphenoxy)propyl]-N-ethylamine](/img/structure/B1439710.png)
![N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide](/img/structure/B1439711.png)
![2-Bromo-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]-phenyl}acetamide](/img/structure/B1439712.png)
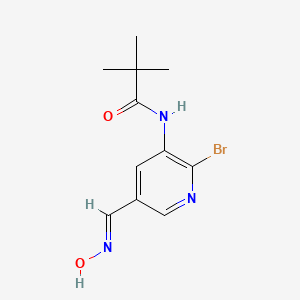
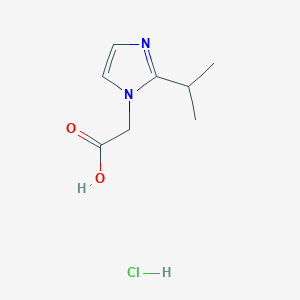
![N-{4-[(2-Bromoacetyl)amino]phenyl}propanamide](/img/structure/B1439717.png)

![Ethyl 4-([(1,3-benzodioxol-5-ylmethyl)amino]methyl)-3,5-dimethyl-1h-pyrrole-2-carboxylate hydrochloride](/img/structure/B1439719.png)

